molecular formula C13H7BrFNO B14124092 2-Bromo-7-fluoroacridin-9(10H)-one

2-Bromo-7-fluoroacridin-9(10H)-one

Cat. No.: B14124092
M. Wt: 292.10 g/mol
InChI Key: AERRLKVFSJPKEE-UHFFFAOYSA-N
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Description

2-Bromo-7-fluoroacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and dye manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-fluoroacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of acridin-9(10H)-one. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-fluoroacridin-9(10H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The acridine core can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction can modify the acridine core.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluoroacridin-9(10H)-one would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial DNA or proteins, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoacridin-9(10H)-one
  • 7-Fluoroacridin-9(10H)-one
  • Acridin-9(10H)-one

Uniqueness

2-Bromo-7-fluoroacridin-9(10H)-one is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its properties compared to other acridine derivatives.

Properties

Molecular Formula

C13H7BrFNO

Molecular Weight

292.10 g/mol

IUPAC Name

2-bromo-7-fluoro-10H-acridin-9-one

InChI

InChI=1S/C13H7BrFNO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17)

InChI Key

AERRLKVFSJPKEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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